molecular formula C16H28O5 B3026039 5R,6S,15S-trihydroxy-16R-methyl-oxacyclohexadec-3E-en-2-one CAS No. 2095114-72-8

5R,6S,15S-trihydroxy-16R-methyl-oxacyclohexadec-3E-en-2-one

Cat. No.: B3026039
CAS No.: 2095114-72-8
M. Wt: 300.39 g/mol
InChI Key: OXTXYWGSTRVDDS-JQVBQBHMSA-N
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Description

"5R,6S,15S-Trihydroxy-16R-methyl-oxacyclohexadec-3E-en-2-one" is a macrolide-derived polyketide characterized by a 16-membered oxacyclohexadecene ring system. Its structure includes stereospecific hydroxyl and methyl substituents, as well as an α,β-unsaturated lactone moiety (3E-en-2-one). The compound’s stereochemistry and functional groups are critical to its bioactivity, which has been studied in the context of antimicrobial and cytotoxic properties.

The structural determination of such complex molecules often relies on X-ray crystallography. Software tools like SHELXL, part of the SHELX suite, are widely used for refining small-molecule crystal structures due to their precision in handling stereochemical and thermal displacement parameters .

Properties

IUPAC Name

(3Z,5R,6S,15S,16R)-5,6,15-trihydroxy-16-methyl-1-oxacyclohexadec-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O5/c1-12-13(17)8-6-4-2-3-5-7-9-14(18)15(19)10-11-16(20)21-12/h10-15,17-19H,2-9H2,1H3/b11-10-/t12-,13+,14+,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTXYWGSTRVDDS-JQVBQBHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCCCCCCC(C(C=CC(=O)O1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CCCCCCCC[C@@H]([C@@H](/C=C\C(=O)O1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The exact synthetic route and reaction conditions are often proprietary and may involve complex organic reactions such as aldol condensations, esterifications, and selective reductions.

Industrial Production Methods: Industrial production of this compound may involve fermentation processes using specific fungal strains known to produce macrolides. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The lactone ring undergoes hydrolysis under acidic or basic conditions to form a linear hydroxycarboxylic acid.
Example reaction:

text
Berkeleylactone F + H2O (acid/base) → Linear hydroxycarboxylic acid + byproducts

Key factors influencing hydrolysis:

ConditionRate EnhancementSelectivity
Acidic (HCl)ModerateRing opening at β-carbon
Basic (NaOH)HighComplete ring cleavage

This reaction is critical for structural derivatization and is supported by the compound’s ester-like reactivity .

Oxidation Reactions

Secondary hydroxyl groups at C5, C6, and C15 are susceptible to oxidation:

Oxidizing AgentProduct FormedReaction Outcome
Jones reagentKetone at C15Selective oxidation of least hindered hydroxyl
PCCα,β-unsaturated ketoneConjugation with lactone alkene

The C3E-alkene participates in epoxidation using meta-chloroperbenzoic acid (mCPBA), forming a stable epoxide .

Esterification and Acylation

The hydroxyl groups undergo esterification with acetic anhydride or benzoyl chloride:

ReagentSite ModifiedProduct Stability
Acetic anhydrideC5, C6, C15Stable at RT
Benzoyl chlorideC15Crystalline derivative

These modifications are used to enhance solubility for biological testing .

Enzymatic Modifications

Berkeleylactone F interacts with fungal oxidoreductases and esterases:

Enzyme ClassObserved TransformationBiological Relevance
Cytochrome P450Hydroxylation at C16 methylDetoxification pathway
EsteraseLactone ring hydrolysisBioactivation in host organisms

Patent data suggests analogs of Berkeleylactone F undergo enzymatic tailoring for enhanced bioactivity .

Photochemical Reactions

The conjugated alkene system exhibits [2+2] cycloaddition under UV light:

Wavelength (nm)AdditiveMajor Product
254NoneCyclobutane dimer
365BenzophenoneCross-conjugated trimer

This reactivity is extrapolated from structurally related macrolides3.

Reduction Reactions

Catalytic hydrogenation targets the C3E-alkene:

CatalystPressure (atm)Product (Saturation)
Pd/C1Fully saturated lactone
Lindlar’s2Partial saturation

Reduction preserves stereochemistry at chiral centers due to steric hindrance .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature (°C)ProcessMass Loss (%)
150–200Dehydration of hydroxyls12%
250–300Lactone ring breakdown38%

Degradation products include furan derivatives and ketones .

Scientific Research Applications

Pharmacological Research

Berkeleylactone F has been studied for its potential therapeutic properties. Preliminary research indicates that it may possess anti-inflammatory and antimicrobial activities. These properties make it a candidate for further investigation in drug development, particularly in treating infections and inflammatory diseases.

Natural Product Chemistry

The compound has been isolated from various fungal species, such as Penicillium fuscum and Penicillium camembertii. Its discovery in these organisms highlights its significance as a natural product with potential ecological roles and applications in biochemistry.

Biotechnological Applications

Due to its unique structure, Berkeleylactone F is of interest in biotechnological applications. It may serve as a template for synthesizing new compounds with enhanced biological activities through chemical modifications or semi-synthetic approaches.

Agricultural Chemistry

There is emerging interest in exploring the use of Berkeleylactone F as a natural pesticide or fungicide. Its antifungal properties could provide an environmentally friendly alternative to synthetic agrochemicals, promoting sustainable agricultural practices.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial effects of various natural products, Berkeleylactone F was tested against several bacterial strains. Results indicated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antibiotic agent.

Case Study 2: Anti-inflammatory Properties

A research project focused on the anti-inflammatory effects of Berkeleylactone F demonstrated its ability to reduce pro-inflammatory cytokine production in vitro. This finding supports further exploration into its use for treating inflammatory disorders.

Mechanism of Action

The mechanism of action of 5R,6S,15S-trihydroxy-16R-methyl-oxacyclohexadec-3E-en-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This inhibition occurs through binding to the 50S subunit of the ribosome, preventing the translocation of peptides and ultimately leading to bacterial cell death. The molecular targets include the ribosomal RNA and specific ribosomal proteins involved in the translation process.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison requires analysis of analogs in terms of molecular topology, bioactivity, and synthetic accessibility. Below is a generalized framework for such comparisons, based on typical macrolide chemistry:

Table 1: Hypothetical Comparison of Key Features

Compound Name Ring Size Key Functional Groups Bioactivity (Reported) Structural Resolution Method
5R,6S,15S-Trihydroxy-16R-methyl-... 16-membered 3E-en-2-one, 3 hydroxyls, 1 methyl Antimicrobial (hypothetical) X-ray (SHELXL)
Erythromycin A 14-membered Desosamine, cladinose Antibacterial X-ray/NMR
Amphotericin B 38-membered Conjugated polyene, heptaene Antifungal X-ray
Tacrolimus 23-membered α,β-unsaturated ketone Immunosuppressive X-ray

Key Observations (Hypothetical):

Ring Size and Flexibility : The 16-membered ring of the target compound may confer intermediate rigidity compared to smaller (e.g., erythromycin) or larger (e.g., amphotericin) macrolides, influencing membrane permeability and target binding.

Stereochemical Complexity : The compound’s multiple stereocenters (5R,6S,15S,16R) likely necessitate asymmetric synthesis or enzymatic resolution, contrasting with simpler macrolides like erythromycin.

Biological Activity

5R,6S,15S-trihydroxy-16R-methyl-oxacyclohexadec-3E-en-2-one, commonly known as Berkeleylactone F , is a macrolide fungal metabolite derived from species of the genus Penicillium. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article aims to provide a comprehensive overview of the biological activity of Berkeleylactone F, supported by research findings, case studies, and data tables.

The molecular formula of Berkeleylactone F is C16H28O5C_{16}H_{28}O_{5}, with a molecular weight of 300.4 g/mol. The compound exhibits the following structural characteristics:

  • CAS Number : 2095114-72-8
  • Purity : ≥95%
  • Solubility : Slightly soluble in chloroform and methanol (0.1-1 mg/ml) .

Antimicrobial Properties

Research indicates that Berkeleylactone F exhibits significant antimicrobial activity against various pathogens. A study by Stierle et al. (2017) demonstrated that this compound effectively inhibits the growth of certain bacteria and fungi, suggesting its potential as a natural antibiotic . The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of Berkeleylactone F

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Effects

In addition to its antimicrobial properties, Berkeleylactone F has shown promise in reducing inflammation. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human immune cells. This suggests potential applications in treating inflammatory diseases .

Case Study: Inflammatory Response Modulation

A recent study investigated the effects of Berkeleylactone F on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results demonstrated a significant reduction in inflammatory markers, indicating that Berkeleylactone F may serve as an effective anti-inflammatory agent.

Cytotoxicity and Safety Profile

While the biological activities of Berkeleylactone F are promising, it is essential to assess its cytotoxicity. Preliminary studies have shown that at therapeutic concentrations, Berkeleylactone F exhibits low cytotoxicity towards human cell lines, making it a candidate for further development .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5R,6S,15S-trihydroxy-16R-methyl-oxacyclohexadec-3E-en-2-one with correct stereochemistry?

  • Methodological Answer : Synthesis requires precise control of stereocenters (5R, 6S, 15S, 16R) and the E-configuration of the enone moiety. Strategies include:

  • Stereoselective hydroxylation : Enzymatic or catalytic methods (e.g., Sharpless dihydroxylation) to install hydroxyl groups at C5, C6, and C15 .
  • Macrocyclization : Ring-closing metathesis (RCM) or lactonization under mild conditions to preserve stereochemistry .
  • Protecting groups : Use of silyl ethers or acetates to prevent undesired reactions during synthesis .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Provides definitive proof of absolute configuration, as demonstrated in structurally similar macrocycles (e.g., ethyl (1R,4S,5R,9S,10R,13S)-5,9,13-trimethyl-14-methylene-14-oxotetra-cyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate) .
  • NMR spectroscopy : 1H^{1}\text{H}-1H^{1}\text{H} coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to confirm spatial relationships between substituents .
  • Circular dichroism (CD) : Correlates with chiral centers in the macrocyclic backbone .

Q. What in vitro assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Enzyme inhibition assays : Target enzymes (e.g., kinases or hydrolases) using fluorescence-based substrates, with IC50_{50} determination via dose-response curves .
  • Cell-based assays : Cytotoxicity profiling (e.g., MTT assay) and apoptosis markers (Annexin V/PI staining) to assess therapeutic potential .
  • Controls : Include structurally related analogs to isolate stereochemical effects on activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Statistical rigor : Apply ANOVA or Tukey’s HSD test to assess variability in replicates .
  • Batch variability : Compare synthetic routes (e.g., chiral purity via HPLC) and impurity profiles (LC-MS) .
  • Biological context : Validate target engagement using CRISPR-knockout models or isothermal titration calorimetry (ITC) .

Q. What computational approaches are effective for modeling its interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to predict binding modes, focusing on hydrogen bonds with hydroxyl groups and steric clashes from the methyl group at C16 .
  • Molecular dynamics (MD) : Simulate conformational flexibility of the macrocycle in lipid bilayers or protein pockets (e.g., GROMACS) .
  • QSAR modeling : Correlate substituent electronegativity (C6–C7–C2 region) with bioactivity using Gaussian-based descriptors .

Q. How should degradation studies be designed to assess stability under physiological conditions?

  • Methodological Answer :

  • Stress testing : Expose the compound to pH gradients (1–13), heat (40–60°C), and oxidative agents (H2_2O2_2) .
  • Analytical tools : Monitor degradation via UPLC-MS/MS, focusing on hydroxyl group oxidation or enone isomerization .
  • Kinetic analysis : Calculate half-life (t1/2t_{1/2}) using first-order decay models .

Data Presentation Guidelines

  • Tables : Include synthetic yields, spectroscopic data (e.g., 13C^{13}\text{C} NMR shifts), and bioactivity metrics (IC50_{50}, EC50_{50}) with error margins .
  • Figures : Use ORTEP diagrams for crystal structures and heatmaps for dose-response relationships .
  • Reproducibility : Document chiral column specifications (e.g., Daicel CHIRALPAK®) and solvent systems for chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5R,6S,15S-trihydroxy-16R-methyl-oxacyclohexadec-3E-en-2-one
Reactant of Route 2
5R,6S,15S-trihydroxy-16R-methyl-oxacyclohexadec-3E-en-2-one

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